4-(Boc-amidino)-benzoic acid
Overview
Description
4-(tert-Butoxycarbonyl-amidino)-benzoic acid is a compound that features a benzoic acid core with a tert-butoxycarbonyl (Boc) protected amidino group attached to the para position. The Boc group is commonly used in organic synthesis to protect amine functionalities due to its stability under basic conditions and ease of removal under acidic conditions. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Boc-protected amines, such as 4-(boc-amidino)-benzoic acid, are commonly used in organic synthesis . They are often used as building blocks in the formation of more complex molecules, particularly in peptide synthesis .
Mode of Action
The Boc group in this compound serves as a protective group for the amine functionality . It prevents unwanted reactions at the amine site during synthesis, allowing for selective reactions at other sites of the molecule . The Boc group is stable towards most nucleophiles and bases . Therefore, it can remain intact under various reaction conditions until it is purposely removed .
Biochemical Pathways
Boc-protected compounds like this compound are often used in the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . It involves the coupling of an organoboron compound (like a Boc-protected compound) with an organic halide .
Pharmacokinetics
The boc group is known to be cleaved under acidic conditions , which could potentially occur in the stomach’s acidic environment during absorption
Result of Action
The result of the action of this compound largely depends on the context in which it is used. In organic synthesis, the introduction of the Boc group can significantly influence the reactivity of the compound and the course of the reaction . The removal of the Boc group can also lead to the formation of new compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the Boc group can be affected by the pH of the environment . It is stable under basic and neutral conditions but can be cleaved under acidic conditions . Temperature can also play a role, as certain reactions involving Boc-protected compounds may require heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl-amidino)-benzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Amidination: The protected amino compound is then reacted with an amidine source, such as an amidine hydrochloride, in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for 4-(tert-Butoxycarbonyl-amidino)-benzoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl-amidino)-benzoic acid undergoes various types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amidino group.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amidino group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzoic acid core can undergo oxidation to form corresponding quinones or reduction to form benzyl alcohol derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Deprotected Amidino Compound: Formed after removal of the Boc group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Oxidized and Reduced Products: Formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
4-(tert-Butoxycarbonyl-amidino)-benzoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonyl-amino)-benzoic acid: Similar structure but with an amino group instead of an amidino group.
4-(tert-Butoxycarbonyl-amidino)-phenylacetic acid: Similar structure but with a phenylacetic acid core instead of a benzoic acid core.
Uniqueness
4-(tert-Butoxycarbonyl-amidino)-benzoic acid is unique due to its specific combination of a benzoic acid core and a Boc-protected amidino group. This combination provides distinct reactivity and stability, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-10(14)8-4-6-9(7-5-8)11(16)17/h4-7H,1-3H3,(H,16,17)(H2,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLWJKHTKYGZTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C(=O)O)\N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596331 | |
Record name | 4-[N'-(tert-Butoxycarbonyl)carbamimidoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153074-91-0 | |
Record name | 4-[N'-(tert-Butoxycarbonyl)carbamimidoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 153074-91-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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